N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring, a thiophene moiety, and an ethoxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Thiophene Moiety: This step involves the functionalization of the benzodioxole ring with a thiophene group, typically through a coupling reaction.
Attachment of the Ethoxypropyl Group: This is done by reacting the intermediate with 3-ethoxypropylamine under suitable conditions.
Final Amidation: The final step involves the formation of the amide bond between the intermediate and the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(3-ethoxypropyl)benzamide
- N-(3-ethoxypropyl)-2,4,5-trimethoxybenzamide
- N-(3-ethoxypropyl)-N-(2-methylbenzyl)amine
Uniqueness
N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H28N2O5S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[2-(3-ethoxypropylamino)-2-oxo-1-phenylethyl]-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C26H28N2O5S/c1-2-31-14-7-13-27-25(29)24(19-8-4-3-5-9-19)28(17-21-10-6-15-34-21)26(30)20-11-12-22-23(16-20)33-18-32-22/h3-6,8-12,15-16,24H,2,7,13-14,17-18H2,1H3,(H,27,29) |
InChI Key |
AYOSJEYEZDKTKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=CC=C1)N(CC2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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